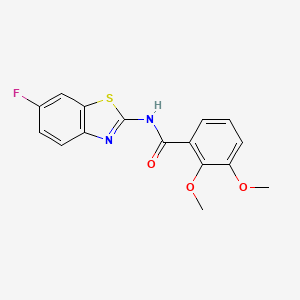

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a fluorinated benzamide derivative featuring a benzothiazole core substituted with a fluorine atom at position 6 and a 2,3-dimethoxybenzamide group at position 2. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its physicochemical and biological behavior.

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-12-5-3-4-10(14(12)22-2)15(20)19-16-18-11-7-6-9(17)8-13(11)23-16/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXFGFYLBBJBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases or proteases, which play crucial roles in various biological processes. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth or the induction of cell death. Additionally, the compound may interact with cellular receptors or signaling pathways, modulating their activity and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide (3a)

- Structure : Chloro and fluoro substituents at positions 6 and 4 of the benzothiazole; 2,3-difluorobenzamide group .

- Synthesis : Reacted 5a (benzothiazole amine) with 2,3-difluorobenzoyl chloride in dioxane with triethylamine .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

Modifications on the Benzamide Group

[18F]Fallypride

- Structure : (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide .

- Key Differences : The pyrrolidinylmethyl and fluoropropyl groups enhance dopamine D2/D3 receptor binding, making it a potent radiopharmaceutical . The target compound lacks these extensions, suggesting different therapeutic applications.

N-[4-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]oxolan-3-yl]-2,6-dimethoxybenzamide (SCHEMBL16666146)

Hybrid and Functionalized Derivatives

(S)-N-(5-(2-Amino-6-fluorobenzamido)-6-hydroxyhexyl)-2,3-dimethoxybenzamide (8a)

- Structure: A hybrid molecule with a hydroxyhexyl chain and additional amino-fluorobenzamide group .

- Key Differences: The hydroxyhexyl chain improves solubility, while the amino group may facilitate interactions with biological targets, unlike the simpler benzamide in the target compound .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Analogous Compounds

*Estimated based on analogous structures.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C16H13FN2O3S

- Molecular Weight : 344.35 g/mol

- CAS Number : 895441-68-6

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the fluorine atom and methoxy groups enhances its pharmacological profile.

Antitumor Activity

Research indicates that compounds with a benzothiazole structure exhibit notable antitumor properties. For instance:

- Mechanism : Benzothiazoles have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting the cell cycle.

- Case Study : A study demonstrated that derivatives of benzothiazole, including this compound, effectively inhibited the growth of human breast cancer cells in vitro .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Activity Spectrum : It shows effectiveness against a range of bacteria and fungi.

- Research Findings : In vitro tests revealed that the compound could inhibit the growth of resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are well-documented:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes like COX-2.

- Evidence : Studies indicate that this compound significantly reduces inflammation markers in animal models .

Detailed Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in tumor progression and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects on tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.